molecular formula C4H6F5NS B11760498 2-Pentafluoroethylsulfanylethylamine CAS No. 1208078-70-9

2-Pentafluoroethylsulfanylethylamine

Cat. No.: B11760498
CAS No.: 1208078-70-9
M. Wt: 195.16 g/mol
InChI Key: YDOQJZLBFHHXSW-UHFFFAOYSA-N
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Description

2-Pentafluoroethylsulfanylethylamine is an organic compound characterized by the presence of a pentafluoroethyl group attached to a sulfanyl group, which is further connected to an ethylamine moiety. This compound is of interest due to its unique chemical properties, which include high chemical stability and significant electron-withdrawing effects due to the presence of multiple fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentafluoroethylsulfanylethylamine typically involves the introduction of the pentafluoroethyl group onto a suitable precursor. One common method is the reaction of pentafluoroethylthiol with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the fluorinated thiol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and to handle the exothermic nature of the reaction safely.

Chemical Reactions Analysis

Types of Reactions: 2-Pentafluoroethylsulfanylethylamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the pentafluoroethyl group, yielding simpler amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pentafluoroethylsulfanylethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2-Pentafluoroethylsulfanylethylamine exerts its effects is primarily through its strong electron-withdrawing properties, which can influence the reactivity of other functional groups in the molecule. The pentafluoroethyl group increases the compound’s lipophilicity and stability, making it a valuable component in various chemical reactions and applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

  • Tris(pentafluoroethyl)amine
  • Pentadecafluorotriethylamine
  • Bis(pentafluoroethyl)amine

Comparison: Compared to these similar compounds, 2-Pentafluoroethylsulfanylethylamine is unique due to the presence of both a sulfanyl group and an ethylamine moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specific applications where other fluorinated amines may not be as effective.

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F5NS/c5-3(6,7)4(8,9)11-2-1-10/h1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOQJZLBFHHXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(C(F)(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401023150
Record name 2-[(Pentafluoroethyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208078-70-9
Record name 2-[(Pentafluoroethyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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